molecular formula C12H12FN3O2S B14940070 N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B14940070
M. Wt: 281.31 g/mol
InChI Key: GRTAOHQLGURXRJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazine ring, a fluorophenyl group, and a carboxamide group, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with methyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), catalysts (e.g., palladium on carbon).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its thiazine ring structure combined with the fluorophenyl and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12FN3O2S

Molecular Weight

281.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methylimino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C12H12FN3O2S/c1-14-12-16-10(17)6-9(19-12)11(18)15-8-4-2-7(13)3-5-8/h2-5,9H,6H2,1H3,(H,15,18)(H,14,16,17)

InChI Key

GRTAOHQLGURXRJ-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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